molecular formula C13H16N2O6S B1328647 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid CAS No. 942474-70-6

1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid

Cat. No. B1328647
M. Wt: 328.34 g/mol
InChI Key: JBCMVXATWYBDHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives is described in the papers. For instance, the synthesis of 1,4-piperazine-2,5-diones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid is detailed, indicating the use of DMSO or DMF for crystallization and the determination of supramolecular organization via X-ray crystallography . Another paper discusses the preparation of new salts of the 4-(4-nitrophenyl)piperazin-1-ium cation by co-crystallization with aromatic carboxylic acids . Additionally, the synthesis of 4-methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine is reported, providing insights into the crystal structures and spectroscopic properties of such compounds .

Molecular Structure Analysis

The molecular structures of related compounds have been analyzed using X-ray crystallography. The crystal packing of piperazinediones shows a preference for parallel edge-to-center arene interactions, which is a deviation from the perpendicular edge-to-center interactions seen in compounds with nonpolar or weakly dipolar arene groups . The crystal structures of various piperidine and morpholine derivatives have been determined, revealing details such as space group, unit cell dimensions, and conformation of the rings .

Chemical Reactions Analysis

The papers describe several chemical reactions involving piperidine derivatives. For example, the 1,3-dipolar cycloaddition reaction of tetrahydropyridines with organic azides yields sulfon(cyan)amides . Nitration and subsequent reduction reactions are also mentioned, leading to the formation of derivatives with different substituents on the phenyl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The supramolecular assembly of the benzoate salt of a piperazin-1-ium cation is two-dimensional, while that of the 2-carboxy-4,6-dinitrophenolate salt is three-dimensional, indicating the influence of co-crystallized aromatic carboxylic acids on the dimensionality of the assembly . The crystal structures of the compounds provide information on their conformation and potential interactions, which are crucial for understanding their physical properties .

Scientific Research Applications

Crystal Structure and Polymorph Risk Assessment

  • The crystal structures of two analogues of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid were determined, focusing on their potential as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1). Different crystal packings were observed, indicating polymorph risk assessment importance (Mambourg et al., 2021).

Anticancer Potential

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, synthesized from a compound related to 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid, showed promising anticancer properties. Their evaluation suggests strong anticancer agents relative to doxorubicin (Rehman et al., 2018).

Enzyme Inhibition and Molecular Docking Studies

  • Synthesized 1,3,4-oxadiazole bearing compounds, related to 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid, were screened against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies. These studies revealed key amino acid residues involved in binding and stabilization in the enzyme's active site (Khalid et al., 2016).

Spectroscopic Analysis and Structural Characterization

  • Spectroscopic studies on complexes involving piperidine-4-carboxylic acid (a related compound) provided insights into hydrogen-bonded-ion-pair formation and vibrational spectra interpretation. These studies aid in understanding molecular interactions and structural characteristics (Anioła et al., 2016).

Synthesis and Biological Evaluation of Derivatives

  • A series of derivatives, starting from ethyl piperidine-4-carboxylate, were synthesized and characterized. These compounds were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, highlighting their potential in medicinal chemistry (Khalid et al., 2014).

Exploration of Antioxidant and Anticholinesterase Activities

  • Sulfonyl hydrazones containing piperidine derivatives were synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. The study highlights the importance of the sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry (Karaman et al., 2016).

Future Directions

Piperidine derivatives, such as “1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(4-methylsulfonyl-2-nitrophenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S/c1-22(20,21)10-2-3-11(12(8-10)15(18)19)14-6-4-9(5-7-14)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCMVXATWYBDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301172396
Record name 1-[4-(Methylsulfonyl)-2-nitrophenyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301172396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid

CAS RN

942474-70-6
Record name 1-[4-(Methylsulfonyl)-2-nitrophenyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Methylsulfonyl)-2-nitrophenyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301172396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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